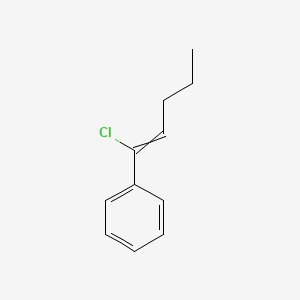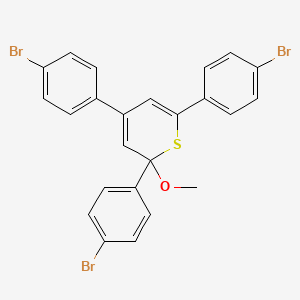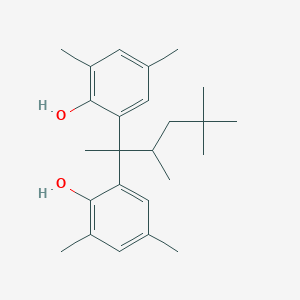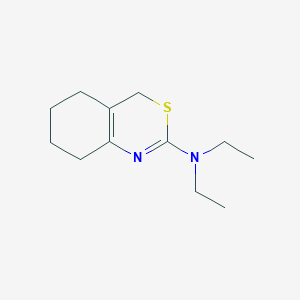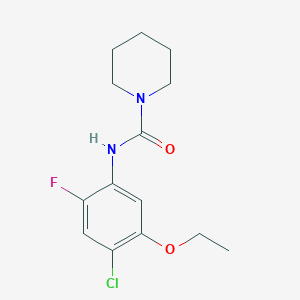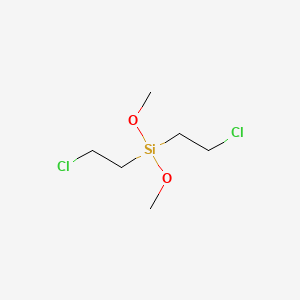
7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one: is an organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This compound, in particular, is characterized by its unique chemical structure, which includes a chloro and phenyl group attached to the benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: This is usually achieved through the condensation of o-phenylenediamine with a suitable diketone.
Phenylation: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound generally follow the same synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodiazepines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other benzodiazepine derivatives.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential effects on the central nervous system.
- Used in studies related to neurotransmitter modulation and receptor binding.
Medicine:
- Explored for its anxiolytic, sedative, and anticonvulsant properties.
- Potential use in the treatment of anxiety disorders, epilepsy, and insomnia.
Industry:
- Utilized in the development of pharmaceutical formulations.
- Studied for its potential use in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to the GABA_A receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the central nervous system. This results in its anxiolytic, sedative, and anticonvulsant properties.
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Chlordiazepoxide: Known for its use in the treatment of anxiety and alcohol withdrawal.
Lorazepam: Used for its potent anxiolytic and sedative effects.
Uniqueness:
- The presence of the chloro and phenyl groups in 7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one provides it with unique pharmacokinetic and pharmacodynamic properties.
- Its specific binding affinity to GABA_A receptors may differ from other benzodiazepines, leading to variations in its therapeutic effects and side effect profile.
Properties
CAS No. |
90156-42-6 |
|---|---|
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
7-chloro-5-phenyl-1,3,4,5-tetrahydro-1,3-benzodiazepin-2-one |
InChI |
InChI=1S/C15H13ClN2O/c16-11-6-7-14-12(8-11)13(9-17-15(19)18-14)10-4-2-1-3-5-10/h1-8,13H,9H2,(H2,17,18,19) |
InChI Key |
FSDBABLHONAIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)Cl)NC(=O)N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate](/img/structure/B14376445.png)
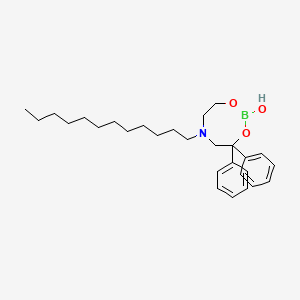
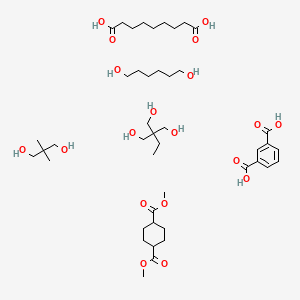
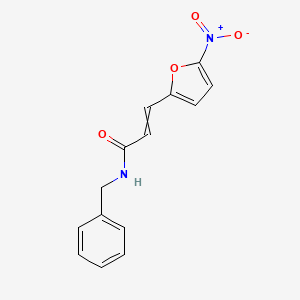
![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)

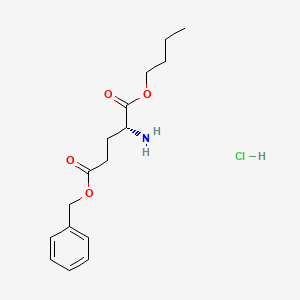
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
